4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one
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Overview
Description
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one is an organic compound characterized by a phenyl ring substituted with a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one typically involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the methylenedioxy group and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy group can form hydrogen bonds and π-π interactions, which contribute to its binding affinity and specificity. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine derivatives.
Safrole: A naturally occurring compound with a similar methylenedioxyphenyl structure.
Isosafrole: An isomer of safrole with similar chemical properties.
Uniqueness
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one is unique due to its extended conjugation and the presence of both a methylenedioxy group and a pentenone moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-9(2)11(14)5-3-10-4-6-12-13(7-10)16-8-15-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
ADEXKEAIUZGTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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